molecular formula C11H12O3 B14888545 Spiro[chroman-2,3'-oxetan]-4-ol

Spiro[chroman-2,3'-oxetan]-4-ol

Cat. No.: B14888545
M. Wt: 192.21 g/mol
InChI Key: JLURKHCRYKLNED-UHFFFAOYSA-N
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Description

Spiro[chroman-2,3'-oxetan]-4-ol is a bicyclic compound featuring a chroman (2H-1-benzopyran) core fused with an oxetane ring at the spiro junction. Chroman derivatives are widely studied due to their presence in natural products (e.g., flavonoids, tocopherols) and pharmacological activities . The oxetane ring introduces unique steric and electronic properties, including ring strain, which can enhance metabolic stability and bioavailability, making it a valuable motif in medicinal chemistry .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

spiro[3,4-dihydrochromene-2,3'-oxetane]-4-ol

InChI

InChI=1S/C11H12O3/c12-9-5-11(6-13-7-11)14-10-4-2-1-3-8(9)10/h1-4,9,12H,5-7H2

InChI Key

JLURKHCRYKLNED-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2OC13COC3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[chroman-2,3’-oxetan]-4-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of chroman derivatives with oxetane precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of spiro[chroman-2,3’-oxetan]-4-ol may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[chroman-2,3’-oxetan]-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxetane ring to more stable structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chromanone derivatives, while reduction may produce more stable spirocyclic alcohols.

Scientific Research Applications

Spiro[chroman-2,3’-oxetan]-4-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of spiro[chroman-2,3’-oxetan]-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares Spiro[chroman-2,3'-oxetan]-4-ol with structurally related spiro compounds:

Compound Name Core Structure Key Features Stability/Reactivity Insights Reference
This compound Chroman + oxetane High ring strain from oxetane; potential bioisostere for carbonyl groups Likely prone to acid-catalyzed ring opening due to oxetane strain
2H-Spiro[benzofuran-3,1'-cyclopropan]-4-ol Benzofuran + cyclopropane Rigid cyclopropane enhances stereochemical control; lower strain than oxetane Stable under basic conditions
Chroman spiroketal [19] Chroman + dihydrofuran Synthesized via [4+2] cycloaddition; moderate yield (10%) Fragile enol ether intermediate limits yield
2-((4'-Methyl-4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetic acid Chroman + cyclohexane Bulky cyclohexane reduces ring strain; used in drug derivatization Enhanced stability for functionalization

Key Observations :

  • Oxetane vs. Cyclopropane/Cyclohexane : The oxetane’s strain may increase reactivity but reduce thermal stability compared to cyclohexane-containing analogs .
  • Spiroketals vs. Spirooxetanes: Spiroketals (e.g., [19]) are often synthesized via cycloaddition but suffer from low yields due to intermediate instability , whereas oxetane-containing spiro compounds may benefit from alternative catalytic methods (e.g., phosphine organocatalysis) .

Insights :

  • Cycloaddition Limitations : Low yields in spiroketal synthesis (e.g., 10% for [19]) highlight challenges in stabilizing intermediates .
  • Catalytic Advancements : Phosphine catalysts (e.g., LBBA-1) enable efficient annulation for chromans , while Li-catalyzed methods offer chemoselective oxetane functionalization .

Spectroscopic and Fragmentation Patterns

  • IR/NMR Trends: Chroman spiro compounds typically show C=O stretches at ~1660 cm⁻¹ (amide/ketone) and NH/OH bands at 3200–3400 cm⁻¹ . For example, 2-cyano-N-sulfamoylphenyl analogs exhibit C≡N peaks at ~2214 cm⁻¹ .
  • Mass Spectrometry : Spiro compounds often fragment at the spiro junction. For instance, compound 18 (ClC6H4N2CO derivative) loses ClC6H4N2CO (m/z 505 → 489) . Oxetane-containing spiro compounds may exhibit similar cleavage patterns.

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